molecular formula C5H7N3O4 B115342 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid CAS No. 147194-40-9

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Cat. No.: B115342
CAS No.: 147194-40-9
M. Wt: 173.13 g/mol
InChI Key: JCWMVCTUTXHXFH-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O4 and its molecular weight is 173.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conversion of Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting plant biomass into valuable chemicals, serving as an alternative feedstock for the chemical industry. These derivatives have potential applications in producing monomers, polymers, fuels, solvents, and pharmaceuticals. The synthesis and utilization of HMF from plant feedstocks signify a major shift towards sustainable chemical production, hinting at a future where carbon and hydrogen sources are derived more responsibly (Chernyshev, Kravchenko, & Ananikov, 2017).

Arylmethylidenefuranones: Chemical Reactivity and Applications

The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles has been explored for synthesizing a range of compounds. These reactions yield diverse acyclic, cyclic, and heterocyclic compounds with potential applications in different fields, indicating the versatility of furan derivatives in fine chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Amino-1,2,4-triazoles: A Raw Material for Fine Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their use extends to creating heat-resistant polymers and products with fluorescent properties, showcasing the broad application spectrum of nitrogen-containing heterocycles derived from furan compounds (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Catalytic Conversion of Carbohydrates to Furanic Derivatives

The synthesis of furanic derivatives from carbohydrates, facilitated by catalysts like choline chloride, underscores the potential of biomass as a source for renewable chemicals. This process highlights the efficiency and environmental benefits of using biomass-derived carbohydrates for producing furanic derivatives, essential for various applications (Jérôme & Vigier, 2017).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including furan-3-carboxylic acid derivatives, reveals their role as both feedstock and inhibitors in microbial fermentation processes. This research is crucial for developing strategies to increase microbial tolerance and efficiency in bioproduction processes, furthering the application of furan derivatives in biotechnology (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets . For instance, ochratoxin A, a mycotoxin, interacts with target molecules depending on the characteristics of the target molecule and the ochratoxin A molecule itself .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . For example, 2-aminothiazole derivatives have been found to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Similar compounds have been found to affect carbohydrate, lipid, and amino acid metabolism . For instance, in the progression of diabetic kidney disease, disorders in serum metabolites and gut microbiota principally involved carbohydrate, lipid, and amino acid metabolism .

Pharmacokinetics

A similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was found to be rapidly distributed in rat’s plasma with the absolute bioavailability of 345% . The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .

Result of Action

Similar compounds have been found to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Action Environment

It’s known that the hydrophobicity of similar compounds can hamper their direct biomedical use . Therefore, obtaining water-soluble forms of these compounds is a common goal in drug development .

Properties

IUPAC Name

4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWMVCTUTXHXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NON=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340747
Record name 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147194-40-9
Record name 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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